1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of a thiazepane ring, a pyrazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:
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Formation of the Thiazepane Ring:
- Starting with a suitable precursor such as 2-chlorobenzylamine, the thiazepane ring can be formed through a cyclization reaction with a dithiol compound under basic conditions.
- Reaction conditions: The cyclization is often carried out in the presence of a base like sodium hydroxide or potassium carbonate, at elevated temperatures (80-120°C).
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Attachment of the Pyrazole Moiety:
- The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.
- Reaction conditions: This step typically requires acidic or basic catalysis and is performed at moderate temperatures (50-80°C).
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Final Coupling:
- The final step involves coupling the thiazepane intermediate with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction conditions: This coupling reaction is usually carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) at room temperature.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at low temperatures (0-25°C).
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide and are performed in polar solvents like DMF or DMSO (dimethyl sulfoxide).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazepane ring and pyrazole moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function and leading to therapeutic effects.
Comparison with Similar Compounds
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-triazol-1-yl)ethanone: Contains a triazole ring instead of a pyrazole ring.
Uniqueness: 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the specific combination of its functional groups, which may confer distinct reactivity and biological activity compared to its analogs. The presence of the pyrazole ring can influence its electronic properties and binding affinity to biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-14-5-2-1-4-13(14)15-6-9-19(10-11-22-15)16(21)12-20-8-3-7-18-20/h1-5,7-8,15H,6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYZWALTEBACQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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